molecular formula C17H14Cl2FN3O2 B11561571 4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide

4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide

Cat. No.: B11561571
M. Wt: 382.2 g/mol
InChI Key: BMHZTFHONFVWOC-UFFVCSGVSA-N
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Description

3-{N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide is a synthetic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-fluorophenylhydrazine, followed by the reaction with propanoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide involves its ability to form stable complexes with metal ions, which can then interact with biological targets. The compound’s molecular targets include enzymes and receptors, where it can inhibit or modulate their activity. The pathways involved often include the disruption of cellular processes such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for specific interactions with metal ions and biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14Cl2FN3O2

Molecular Weight

382.2 g/mol

IUPAC Name

N'-[(E)-(2,6-dichlorophenyl)methylideneamino]-N-(4-fluorophenyl)butanediamide

InChI

InChI=1S/C17H14Cl2FN3O2/c18-14-2-1-3-15(19)13(14)10-21-23-17(25)9-8-16(24)22-12-6-4-11(20)5-7-12/h1-7,10H,8-9H2,(H,22,24)(H,23,25)/b21-10+

InChI Key

BMHZTFHONFVWOC-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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